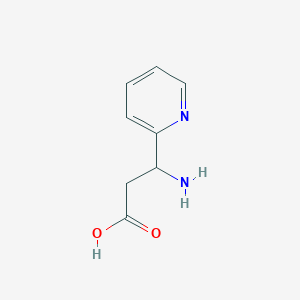

3-Amino-3-(pyridin-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid involves the reaction of 3-acetyl pyridine and amino-acids with thiosemicarbazide . It has also been used in the preparation of Dabigatran etexilate derivatives .Molecular Structure Analysis

The molecular formula of 3-Amino-3-(pyridin-2-yl)propanoic acid is C8H10N2O2 . The InChI code is 1S/C8H10N2O2.2ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;;/h1-4,6H,5,9H2,(H,11,12);2*1H .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-3-(pyridin-2-yl)propanoic acid is 166.1772 . It is a powder at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

3-Amino-3-(pyridin-2-yl)propanoic acid serves as a valuable scaffold for designing novel drugs. Researchers explore its potential as a building block for developing pharmaceutical agents. For instance:

- Dabigatran Etexilate Derivatives : The compound has been utilized in the synthesis of derivatives related to Dabigatran etexilate, an anticoagulant drug used to prevent blood clots .

Coordination Polymers and Crystal Engineering

The crystal structure of 3-pyridinepropionic acid (a related compound) has been studied extensively. Researchers have employed 3-pyridinepropionic acid (3-(pyridin-3-yl)propionic acid) to create coordination polymers with metals such as silver (Ag), copper (Cu), and zinc (Zn) . These coordination complexes have applications in materials science and catalysis.

Anti-Gastric Cancer Agents

A derivative of 3-amino-3-(pyridin-2-yl)propanoic acid, specifically ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate , has been investigated for its anti-gastric cancer properties. Researchers characterized this compound using techniques like IR spectroscopy, 1H NMR, and single-crystal X-ray crystallography .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s structurally similar to dabigatran etexilate, a known inhibitor of thrombin . Therefore, it’s plausible that it may interact with similar targets.

Mode of Action

Given its structural similarity to dabigatran etexilate, it might interact with its targets in a similar manner .

Result of Action

It’s known to be used in the preparation of dabigatran etexilate derivatives .

Propriétés

IUPAC Name |

3-amino-3-pyridin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLGSNNEAOFFCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901090 |

Source

|

| Record name | NoName_147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(pyridin-2-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)

![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)